molecular formula C10H10N2O3S2 B14814495 2-Morpholin-4-yl-thieno[2,3-d]thiazole-5-carboxylic acid

2-Morpholin-4-yl-thieno[2,3-d]thiazole-5-carboxylic acid

Cat. No.: B14814495
M. Wt: 270.3 g/mol
InChI Key: NZTGCUYNLGZDRD-UHFFFAOYSA-N
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Description

1,4,5,6-Tetrahydro-cyclopentapyrazol-3-ylamine is a chemical compound with the molecular formula C6H9N3. It is known for its unique structure, which includes a cyclopentane ring fused with a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,6-Tetrahydro-cyclopentapyrazol-3-ylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine hydrate, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 1,4,5,6-Tetrahydro-cyclopentapyrazol-3-ylamine may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent production. The purity of the final product is typically ensured through rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

1,4,5,6-Tetrahydro-cyclopentapyrazol-3-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted pyrazole derivatives. These products have diverse applications in different fields of research .

Scientific Research Applications

1,4,5,6-Tetrahydro-cyclopentapyrazol-3-ylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4,5,6-Tetrahydro-cyclopentapyrazol-3-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,4,5,6-Tetrahydro-cyclopentapyrazol-3-ylamine include other pyrazole derivatives and cyclopentane-fused heterocycles. Some examples are:

Uniqueness

What sets 1,4,5,6-Tetrahydro-cyclopentapyrazol-3-ylamine apart is its unique combination of a cyclopentane ring fused with a pyrazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

Molecular Formula

C10H10N2O3S2

Molecular Weight

270.3 g/mol

IUPAC Name

2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylic acid

InChI

InChI=1S/C10H10N2O3S2/c13-9(14)7-5-6-8(16-7)11-10(17-6)12-1-3-15-4-2-12/h5H,1-4H2,(H,13,14)

InChI Key

NZTGCUYNLGZDRD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC3=C(S2)C=C(S3)C(=O)O

Origin of Product

United States

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